7-Fluoro-n-hydroxy-n-2-acetylaminofluorene
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Overview
Description
. This compound is notable for its unique structure, which includes a fluorine atom attached to a fluorenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated compounds.
Industrial Production Methods: Industrial production of 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the fluorenyl ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols .
Scientific Research Applications
7-Fluoro-n-hydroxy-n-2-acetylaminofluorene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Mechanism of Action
The mechanism of action of 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. In biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom in its structure.
Fluoroacetic Acid: Known for its toxicity and use in pest control.
Fluoropyridines: Fluorinated pyridines used in various chemical and biological applications.
Uniqueness: 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene is unique due to its specific fluorenyl structure and the position of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2508-18-1 |
---|---|
Molecular Formula |
C15H12FNO2 |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
N-(7-fluoro-9H-fluoren-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C15H12FNO2/c1-9(18)17(19)13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8,19H,6H2,1H3 |
InChI Key |
UAUQZGBNJDVZJI-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O |
2508-18-1 | |
Synonyms |
7-fluoro-N-hydroxy-N-2-acetylaminofluorene |
Origin of Product |
United States |
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